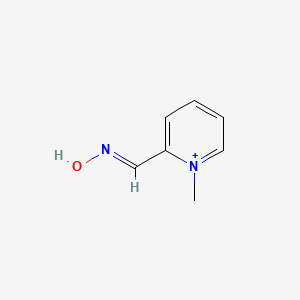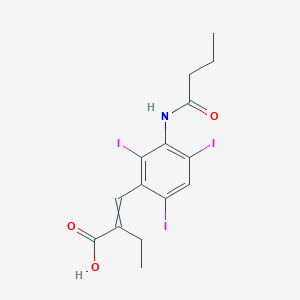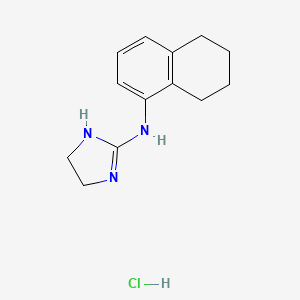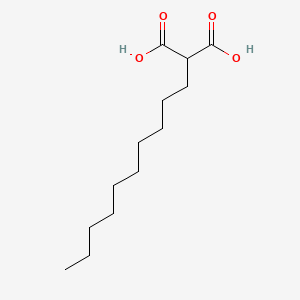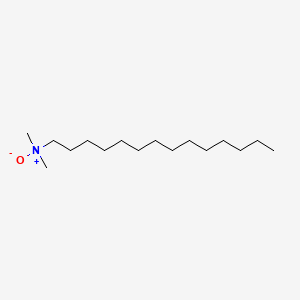
Myristaminoxid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Myristamine oxide has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: Employed in cell permeabilization studies and as a detergent in protein extraction and purification.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of industrial cleaning agents, emulsifiers, and foaming agents.
Safety and Hazards
Contact with “1-Tetradecanamine, N,N-dimethyl-, N-oxide” may irritate skin, eyes, and mucous membranes . It may be toxic by ingestion, inhalation, or skin absorption . Repeated or prolonged contact may cause eye and skin irritation . Ingestion may cause gastrointestinal discomfort including irritation, nausea, and diarrhea .
Wirkmechanismus
Target of Action
Myristamine oxide is primarily used as a surfactant . Its primary targets are the surfaces where it is applied, such as hair and skin in cosmetic applications . It acts as an antistatic agent, reducing static charges by neutralizing the electric charge on the surface .
Mode of Action
As a zwitterionic surfactant, myristamine oxide has both positive and negative charges in its molecular structure . This allows it to interact with a wide range of targets. It can reduce the surface tension of liquids, allowing them to mix more easily . This makes it an effective emulsifier . Additionally, it has antimicrobial properties, being slightly more effective than lauryldimethylamine oxide against common bacteria like S. aureus and E. coli .
Biochemical Pathways
Its antimicrobial action suggests that it may interfere with bacterial cell membrane function
Pharmacokinetics
Its impact on bioavailability is primarily related to its role as a surfactant, improving the solubility and dispersion of other compounds .
Result of Action
The primary result of myristamine oxide’s action is the stabilization of foams and the conditioning of hair in cosmetic applications . It also has antimicrobial effects, which can help to prevent bacterial growth in products where it is used .
Action Environment
The action of myristamine oxide can be influenced by environmental factors. For example, its effectiveness as a surfactant can be affected by the pH and temperature of the solution it is in . Additionally, it is stable and soluble in water, which can influence its efficacy and stability .
Biochemische Analyse
Biochemical Properties
1-Tetradecanamine, N,N-dimethyl-, N-oxide plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of micelles and enhancing the solubility of hydrophobic compounds. This compound is known to interact with enzymes such as lipases and proteases, altering their activity and stability. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can lead to changes in the enzyme’s conformation and activity .
Cellular Effects
1-Tetradecanamine, N,N-dimethyl-, N-oxide has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of membrane-bound receptors and ion channels, leading to changes in intracellular calcium levels and other signaling molecules. Additionally, it can affect the expression of genes involved in lipid metabolism and stress response, thereby influencing cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of 1-Tetradecanamine, N,N-dimethyl-, N-oxide involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and receptors, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of certain proteases by binding to their active sites and preventing substrate access. Additionally, it can activate lipases by stabilizing their active conformation. These interactions often result in changes in gene expression, which can further modulate cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Tetradecanamine, N,N-dimethyl-, N-oxide can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or pH. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 1-Tetradecanamine, N,N-dimethyl-, N-oxide vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote cell survival. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and inflammation. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. Toxicity studies have shown that high doses of this compound can lead to organ damage and systemic toxicity .
Metabolic Pathways
1-Tetradecanamine, N,N-dimethyl-, N-oxide is involved in various metabolic pathways, including lipid metabolism and detoxification processes. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in the metabolism and detoxification of xenobiotics. This compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular energy balance and redox status .
Transport and Distribution
Within cells and tissues, 1-Tetradecanamine, N,N-dimethyl-, N-oxide is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis or passive diffusion and is often localized to cellular membranes due to its amphiphilic nature. This compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 1-Tetradecanamine, N,N-dimethyl-, N-oxide is primarily associated with cellular membranes and organelles such as the endoplasmic reticulum and mitochondria. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity and function of this compound can be influenced by its subcellular localization, as it can interact with membrane-bound enzymes and receptors to modulate their activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Myristamine oxide is typically synthesized through the oxidation of N,N-dimethyltetradecylamine. The oxidation process can be carried out using hydrogen peroxide or other oxidizing agents under controlled conditions . The reaction is usually performed in an aqueous medium at a temperature range of 50-70°C to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of Myristamine oxide involves large-scale oxidation processes. The use of continuous reactors and advanced purification techniques ensures high efficiency and product quality . The final product is often formulated into various commercial products, such as detergents and personal care items .
Analyse Chemischer Reaktionen
Types of Reactions: Myristamine oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: It can be reduced back to N,N-dimethyltetradecylamine under specific conditions.
Substitution: The compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents at 50-70°C.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Higher oxidation states of the amine oxide.
Reduction: N,N-dimethyltetradecylamine.
Substitution: Various substituted amine oxides depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyltetradecylamine: The precursor to Myristamine oxide, used in similar applications but lacks the oxidized functional group.
Tetradecylamine: A related compound with a similar carbon chain length but different functional groups, used in surfactant and emulsifier applications.
Uniqueness: Myristamine oxide is unique due to its quaternary ammonium structure, which imparts superior surfactant properties compared to its non-oxidized counterparts . Its ability to act as a mild surfactant with low irritation potential makes it particularly valuable in personal care products .
Eigenschaften
IUPAC Name |
N,N-dimethyltetradecan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)18/h4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHFWHCMZAJCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029660 | |
| Record name | N,N-Dimethyl-1-tetradecanamine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3332-27-2 | |
| Record name | Tetradecyldimethylamine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3332-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-1-tetradecanamine-N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003332272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-1-tetradecanamine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYRISTAMINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J086PM3RRT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
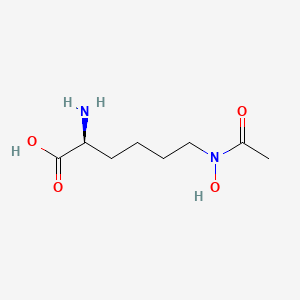
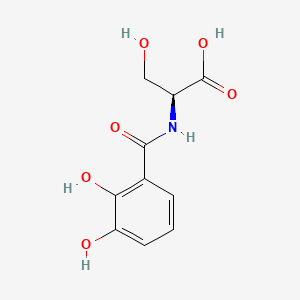

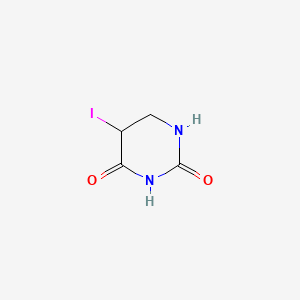
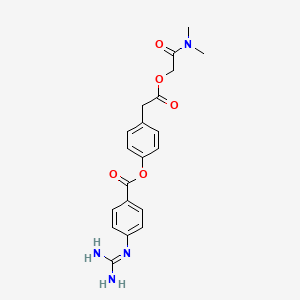
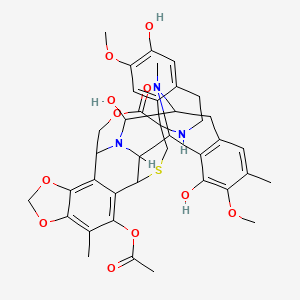
![N-Hydroxy-2-[(methylphenylphosphinyl)benzylamino]-4-methylpentanamide](/img/structure/B1201515.png)
